molecular formula C22H31N3O2 B2487563 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide CAS No. 946217-53-4

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2487563
CAS No.: 946217-53-4
M. Wt: 369.509
InChI Key: IQOGZSCNHFNVMW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H31N3O2 and its molecular weight is 369.509. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-6-27-20-13-7-17(8-14-20)15-22(26)23-16-21(25(4)5)18-9-11-19(12-10-18)24(2)3/h7-14,21H,6,15-16H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOGZSCNHFNVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-ethoxyphenyl)acetamide, often referred to as a complex amide compound, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H28N4O3C_{21}H_{28}N_4O_3, with a molecular weight of 384.5 g/mol. The compound features a dimethylamino group which is significant for its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). For example, derivatives of related compounds have demonstrated significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, some studies have highlighted the role of carbonic anhydrase IX (CA IX) inhibitors in cancer therapy, suggesting that similar amide compounds could exhibit comparable inhibitory effects on tumor growth .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-cancerInduces apoptosis in MDA-MB-231 cells
Enzyme inhibitionInhibits carbonic anhydrase IX
Neuropharmacological effectsPotential modulation of neurotransmitter systems

Case Studies

  • Anti-Cancer Activity :
    A study demonstrated that a structurally similar compound induced apoptosis in breast cancer cell lines. The increase in annexin V-FITC positive cells indicated a significant rise in late apoptotic phases, showing a potential mechanism for the anti-cancer properties of related amides .
  • Neuropharmacology :
    Research into piperidine derivatives has shown that modifications can enhance binding affinity to cholinergic receptors, which are crucial for cognitive function. This suggests that this compound could have implications for treating neurodegenerative diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity) is critical for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, indicating good absorption and distribution characteristics. However, detailed toxicity studies are necessary to ascertain safety profiles before clinical applications can be considered.

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